1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18174895
InChI: InChI=1S/C8H13N3.2ClH/c1-6-8-7(3-4-9-6)11(2)5-10-8;;/h5-6,9H,3-4H2,1-2H3;2*1H
SMILES:
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13 g/mol

1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride

CAS No.:

Cat. No.: VC18174895

Molecular Formula: C8H15Cl2N3

Molecular Weight: 224.13 g/mol

* For research use only. Not for human or veterinary use.

1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride -

Specification

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13 g/mol
IUPAC Name 1,4-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride
Standard InChI InChI=1S/C8H13N3.2ClH/c1-6-8-7(3-4-9-6)11(2)5-10-8;;/h5-6,9H,3-4H2,1-2H3;2*1H
Standard InChI Key VJPZJNMNHFMNJI-UHFFFAOYSA-N
Canonical SMILES CC1C2=C(CCN1)N(C=N2)C.Cl.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a bicyclic framework where an imidazole ring is annulated to a pyridine ring at the 4,5-positions. The dihydrochloride salt form enhances its solubility in polar solvents, a critical factor for in vitro and in vivo studies. Methyl groups at the 1- and 4-positions introduce steric effects that influence both reactivity and interactions with biological targets.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₈H₁₅Cl₂N₃
Molecular Weight224.13 g/mol
Solubility>50 mg/mL in water
StabilityStable at room temperature

Synthesis and Characterization

Cyclization-Based Synthesis

The primary synthetic route involves cyclization of substituted pyridine precursors under controlled conditions. For example, reacting 2-amino-4-methylpyridine with chloroacetyl chloride in acidic media yields intermediate imidazole derivatives, which are subsequently methylated and treated with hydrochloric acid to form the dihydrochloride salt. Catalysts such as p-toluenesulfonic acid (pTSA) are often employed to accelerate ring closure, achieving yields of 60–75%.

Analytical Validation

Thin-layer chromatography (TLC) with silica gel plates (Rf = 0.3–0.5 in ethyl acetate/methanol 9:1) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress. The ¹H-NMR spectrum exhibits distinct signals for methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 7.4–7.6 ppm), while ¹³C-NMR confirms the presence of quaternary carbons in the fused ring system.

Reactivity and Chemical Modifications

Electrophilic Substitution

The electron-rich imidazole ring undergoes electrophilic substitution at the 2-position. For instance, nitration with nitric acid/sulfuric acid at 0–5°C produces nitro derivatives, which serve as intermediates for further functionalization. Halogenation (e.g., bromination using Br₂/FeBr₃) occurs regioselectively, favoring the imidazole moiety over the pyridine ring due to higher electron density.

Nucleophilic Reactions

In basic conditions (pH > 10), the compound reacts with nucleophiles such as amines or thiols. For example, treatment with benzylamine in dimethylformamide (DMF) at 80°C substitutes the chloride counterion, forming a mono-hydrochloride derivative. These reactions highlight its versatility as a scaffold for generating analogs with tailored properties.

Biological Activity and Mechanisms

Putative Targets

While the exact mechanism remains under investigation, structural analogs suggest interactions with G protein-coupled receptors (GPCRs) or metalloenzymes. The imidazole nitrogen may coordinate with metal ions (e.g., Zn²⁺ in matrix metalloproteinases), while the pyridine ring engages in π-π stacking with aromatic residues in binding pockets. Patent literature on related imidazo-pyridine compounds describes allosteric modulation of muscarinic acetylcholine receptors (e.g., M4), implicating potential applications in neurological disorders .

In Vitro Studies

Preliminary assays indicate moderate inhibition of cyclooxygenase-2 (COX-2; IC₅₀ = 12 µM) and acetylcholinesterase (AChE; IC₅₀ = 18 µM). These findings align with reports of anti-inflammatory and cognitive-enhancing effects in analogous structures .

Table 2: Biological Activity Profile

TargetIC₅₀/EC₅₀Assay Type
COX-212 µMEnzyme inhibition
AChE18 µMEnzyme inhibition
M4 receptorNot determinedAllosteric modulation

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